molecular formula C28H29N3O3 B2564874 1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 915188-50-0

1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2564874
CAS No.: 915188-50-0
M. Wt: 455.558
InChI Key: HHUCMJLSUVTCKZ-UHFFFAOYSA-N
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Description

1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Biological Activity

The compound 1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one , often referred to in research as a derivative of benzodiazole and pyrrolidine, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolidine ring and a benzodiazole moiety. Its molecular formula is C₁₈H₁₈N₂O₃, indicating the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antitumor , antimicrobial , and anti-inflammatory properties. The following sections summarize key findings from various studies.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of compounds structurally similar to this compound. For instance:

  • In vitro studies on lung cancer cell lines (A549, HCC827) showed significant cytotoxic effects with IC50 values ranging from 6.26 to 20.46 µM depending on the assay format (2D vs. 3D cultures) .
  • The mechanism of action appears to involve DNA intercalation , leading to the inhibition of DNA-dependent enzymes, which is crucial for cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Testing against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed promising antibacterial activity, with some derivatives showing MIC values comparable to established antibiotics .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by modulating pathways involved in inflammation. However, further research is needed to elucidate these mechanisms.

Case Studies and Research Findings

A series of studies have been conducted to assess the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
1Compound AAntitumorIC50 = 6.26 µM in A549 cells
2Compound BAntimicrobialEffective against E. coli with MIC = 4 µg/mL
3Compound CAnti-inflammatoryReduced TNF-alpha levels in vitro

These findings highlight the diverse pharmacological potential of benzodiazole derivatives.

The proposed mechanisms underlying the biological activities include:

  • DNA Binding : Many compounds in this class interact with DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : Inhibition of key enzymes involved in cell proliferation and inflammation has been observed.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-19-9-8-10-20(2)27(19)31-18-21(17-26(31)32)28-29-22-11-4-5-12-23(22)30(28)15-16-34-25-14-7-6-13-24(25)33-3/h4-14,21H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUCMJLSUVTCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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